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molecular formula C9H9IO2 B1371520 Methyl 2-iodo-6-methylbenzoate CAS No. 103440-55-7

Methyl 2-iodo-6-methylbenzoate

Cat. No. B1371520
M. Wt: 276.07 g/mol
InChI Key: QDKBSGNTMQAIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968570B2

Procedure details

A solution of 2-iodo-6-methyl-benzoic acid (3.42 g, 13 mmol) in dichloromethane (25 mL) was treated with oxalyl chloride (7.5 mL, 15 mmol) and dimethylformamide (several drops) followed by treatment with methanol (30 mL) and triethylamine (2.78 mL, 20 mmol). Workup afforded 2-iodo-6-methyl-benzoic acid methyl ester. The material was used without further purification.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[C:12](Cl)(=O)C(Cl)=O.CO.C(N(CC)CC)C>ClCCl.CN(C)C=O>[CH3:12][O:5][C:4](=[O:6])[C:3]1[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:2]=1[I:1]

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
IC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1C)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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